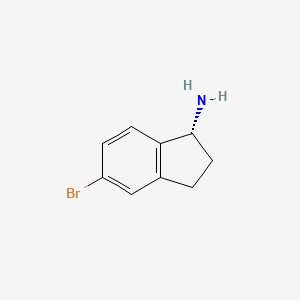

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

CAS No.: 1228561-27-0

Cat. No.: VC2906447

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228561-27-0 |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine |

| Standard InChI | InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 |

| Standard InChI Key | IEUKCNPRRGOGDG-SECBINFHSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)Br |

| SMILES | C1CC2=C(C1N)C=CC(=C2)Br |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)Br |

Introduction

Chemical Structure and Properties

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine belongs to the indane family, characterized by a benzene ring fused to a five-membered cyclopentane ring. The compound's distinctive features include a bromine atom at the 5-position of the benzene ring and a primary amine group at position 1 of the cyclopentane ring, with R stereochemistry at this chiral center.

Basic Chemical Identity

The compound has several identifiers and fundamental properties that distinguish it from related structures:

-

Molecular Formula: C9H10BrN (free base form)

-

CAS Number: 1228561-27-0 (for the R-enantiomer)

-

IUPAC Name: (R)-5-bromo-2,3-dihydro-1H-inden-1-amine

-

InChI: InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2

The hydrochloride salt form (C9H11BrClN) has a molecular weight of 248.55 g/mol and its own set of identifiers, including CAS number 1443238-61-6 for the (R)-enantiomer salt and 1197595-75-7 for the racemic salt form .

Structural Features and Reactivity

The compound's structure incorporates several important features that determine its chemical behavior:

-

A fused bicyclic ring system providing structural rigidity

-

A bromine atom that serves as an electron-withdrawing group and potential site for coupling reactions

-

A primary amine functional group capable of numerous transformations

-

A chiral center at position 1, with the R configuration defining its three-dimensional arrangement

These structural elements contribute to the compound's reactivity profile, particularly the bromine atom which can participate in various coupling reactions typically used in pharmaceutical synthesis. The primary amine group provides versatility for further chemical modifications, making this compound valuable as a synthetic intermediate.

Physical and Chemical Data

A comprehensive understanding of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine requires examination of its physical and chemical properties, which influence its handling, storage, and application in research settings.

Physical Properties

The compound and its hydrochloride salt demonstrate the following physical characteristics:

The relatively high boiling point indicates low volatility at room temperature, while the predicted pKa value suggests the amine group is moderately basic, as expected for primary amines attached to a cyclic structure.

Chemical Identifiers and Structural Representations

Various chemical notations are used to represent the compound:

These various representations enable precise identification in chemical databases and literature searches, which is essential for research purposes.

Synthesis Methods

The synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, beginning with readily available precursors and proceeding through stereoselective pathways to obtain the desired enantiomer.

General Synthetic Route

The primary synthetic pathway begins with 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone) and proceeds through reductive amination to form the racemic amine, which can then be resolved to obtain the R-enantiomer.

A specific synthesis procedure documented in the literature involves:

"To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (100 g, 474 mmol, 1.00 equiv) in methanol (1.5 L) was added ammonium formate (300 g, 4.76 mol, 10.0 equiv). After stirring for 1 h, NaBH3CN (90 g, 1.43 mol, 3.02 equiv) was added. The mixture was heated at 60 °C for 2 h, concentrated under reduced pressure, and purified by silica gel chromatography (EA/PE, 1/10) to afford 64 g (64%) of 5-Bromo-2,3-dihydro-1H-inden-1-amine as a brown solid."

Stereoselective Approaches

While the above procedure yields the racemic mixture, obtaining the pure (R)-enantiomer requires additional steps. Several approaches can be employed for this purpose:

-

Chiral chromatography using specialized columns

-

Formation of diastereomeric salts with chiral resolving agents

-

Enzymatic resolution using stereoselective enzymes

-

Asymmetric reduction of the ketone precursor using chiral catalysts

The choice of method depends on scale requirements, available resources, and desired enantiomeric purity. The resulting (R)-enantiomer can be used directly or converted to its hydrochloride salt for enhanced stability and handling properties.

| Desired Concentration | Solvent Volume for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 4.0233 mL |

| 5 mM | 0.8047 mL |

| 10 mM | 0.4023 mL |

These calculations are based on the molecular weight of the hydrochloride salt (248.55 g/mol) . When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility properties and the intended application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume